molecular formula C9H8ClFN2O4 B2985364 Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate CAS No. 2248319-64-2

Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate

Cat. No.: B2985364
CAS No.: 2248319-64-2
M. Wt: 262.62
InChI Key: INYUGFUPZVIRLO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate: is an organic compound with a complex structure that includes multiple functional groups such as amino, chloro, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl 2-amino-5-chloro-4-fluorobenzoate, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the nitration process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

  • Reduction of the nitro group yields Ethyl 2,4-diamino-5-chloro-3-fluorobenzoate.
  • Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity. The chloro and fluoro groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate is unique due to the presence of all four functional groups, which confer a combination of reactivity, lipophilicity, and potential biological activity that is not found in its simpler analogs.

Properties

IUPAC Name

ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2O4/c1-2-17-9(14)4-3-5(10)6(11)8(7(4)12)13(15)16/h3H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYUGFUPZVIRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1N)[N+](=O)[O-])F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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